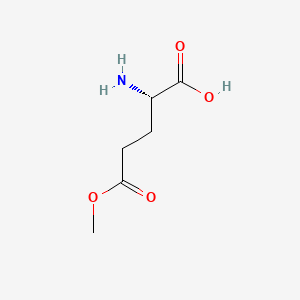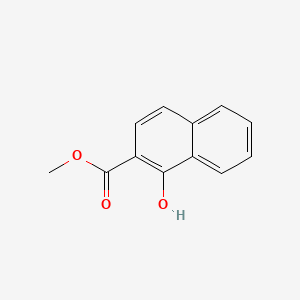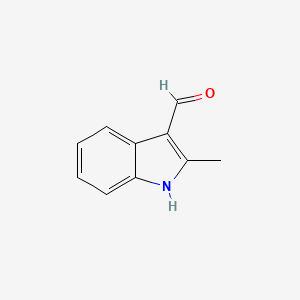
2,3-Dimethyl-2-butanol
描述
2,3-Dimethyl-2-butanol, also known as Thexyl alcohol, is an organic compound with the molecular formula C6H14O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications.
作用机制
Mode of Action
Alcohols typically act by modifying the structure and function of proteins, often through hydrogen bonding or by altering the lipid bilayer of cell membranes .
Biochemical Pathways
It’s known that alcohols can affect various biochemical pathways, including those involved in signal transduction, enzyme activation, and membrane transport .
Pharmacokinetics
Like other alcohols, it is likely to be rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on the behavior of similar alcohols, it may cause changes in cell membrane fluidity, alterations in enzyme activity, and disruptions in cell signaling .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2,3-Dimethyl-2-butanol. For example, higher temperatures may increase the volatility and evaporation rate of the compound .
生化分析
Biochemical Properties
2,3-Dimethyl-2-butanol plays a significant role in biochemical reactions, particularly in organic synthesis and as a solvent. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with hydroxyl radicals, where this compound acts as a scavenger, reacting with these radicals to form less reactive species . This interaction is crucial in preventing oxidative damage in biological systems. Additionally, this compound can form complexes with metal ions, which can influence enzyme activity and stability.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . For example, this compound can inhibit the activity of certain dehydrogenases, enzymes involved in oxidation-reduction reactions, by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong oxidizing agents . Over time, this degradation can lead to a decrease in its effectiveness and changes in its impact on cellular functions. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular metabolism and gene expression, although these effects are generally reversible upon removal of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can even provide protective benefits against oxidative stress . At high doses, it can cause adverse effects, including liver and kidney damage, due to its interaction with cellular enzymes and the generation of reactive metabolites. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring only above certain concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its oxidation and reduction. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which catalyze the conversion of alcohols to aldehydes and acids . These reactions are part of the broader metabolic pathways that manage the detoxification and utilization of alcohols in the body. The presence of this compound can influence metabolic flux, altering the levels of various metabolites and affecting overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its concentration in different tissues, influencing its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various organelles, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization of this compound can affect its activity and function, as different cellular compartments provide distinct environments that can modulate its interactions with biomolecules. Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular locations.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-2-butanol can be synthesized through several methods. One common method involves the hydration of 2,3-dimethyl-2-butene. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the proper formation of the alcohol.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2,3-dimethyl-2-butene. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction is conducted under high pressure and temperature to achieve efficient conversion.
化学反应分析
Types of Reactions
2,3-Dimethyl-2-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reaction conditions.
Reduction: It can be reduced to form alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrogen halides (HX) or phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or secondary alcohols.
Substitution: Alkyl halides or other substituted compounds.
科学研究应用
2,3-Dimethyl-2-butanol is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of other organic compounds and is used in studying reaction mechanisms.
Biology: It is used in biochemical studies to understand the interactions of alcohols with biological molecules.
Medicine: Research on its potential therapeutic effects and its role in drug formulation.
Industry: It is used as a solvent and in the production of fragrances and flavors.
相似化合物的比较
Similar Compounds
2,3-Dimethyl-2-butene: A precursor in the synthesis of 2,3-Dimethyl-2-butanol.
2,3-Butanediol: Another alcohol with similar structural features but different reactivity.
tert-Butanol: A tertiary alcohol with a similar structure but different physical and chemical properties.
Uniqueness
This compound is unique due to its specific structural arrangement, which influences its reactivity and applications. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, providing stability in various chemical processes.
属性
IUPAC Name |
2,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3,4)7/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECULIHBUCAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208126 | |
| Record name | 2,3-Dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-60-5 | |
| Record name | 2,3-Dimethyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thexyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYL-2-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWE5U7S6W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















